molecular formula C10H9BrN2O B1219202 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol CAS No. 24835-01-6

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol

Cat. No. B1219202
CAS RN: 24835-01-6
M. Wt: 253.09 g/mol
InChI Key: MASVYRJFLZAGNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol involves multicomponent transformations and electrochemically induced reactions. For example, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one in the presence of sodium bromide yields related compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Molecular Structure Analysis

The molecular structure of derivatives close to 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol has been characterized using X-ray diffraction, demonstrating stable configurations conducive to various chemical reactions and applications. Detailed structural analysis through spectroscopic methods including FT-IR, UV–Vis, and NMR spectroscopy supports the identification and potential of these compounds (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives include their participation in multicomponent reactions and the ability to undergo transformations that yield biologically active molecules. These reactions are often facilitated by electrochemical means or through the use of catalysts, leading to compounds with significant potential in biomedical research (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).

Physical Properties Analysis

The physical properties of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies using solvatochromic and crystal analysis have provided insights into the photophysical behavior and structural characteristics of these compounds in different environments (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol derivatives in synthetic chemistry and biomedical applications. For example, the analysis of HOMO-LUMO energies and molecular docking studies suggest the capability of these compounds to act as intermediates in the synthesis of biologically active molecules (Mary et al., 2015).

Scientific Research Applications

Synthesis and Chemical Modification

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol is a compound that can undergo various chemical modifications. It serves as a starting material for synthesizing different derivatives. For instance, it can be transformed into O-acetyl derivatives through treatment with acetic anhydride, as illustrated in the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol (Nedzelskytė et al., 2007). This kind of chemical flexibility makes it a valuable compound in organic synthesis and medicinal chemistry.

Role in Biomedical Research

The derivatives of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have shown potential in biomedical applications. For example, some derivatives have been tested for their cytotoxic activity against diverse tumor cell lines, indicating potential as anticancer agents (Srour et al., 2018). Additionally, other derivatives have shown promise for the regulation of inflammatory diseases, as suggested by docking studies (Ryzhkova et al., 2020).

Applications in Materials Science

In materials science, derivatives of this compound are explored for their electronic and optical properties. For instance, the nonlinear optical properties of certain derivatives, like the synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been investigated. These properties are crucial for applications in photonics and electronics (Tamer et al., 2016).

Corrosion Inhibition in Industrial Processes

Another notable application is in the field of corrosion inhibition. Derivatives of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have been studied for their potential in protecting metals like N80 steel from corrosion, especially in the petroleum industry. This showcases their importance in industrial maintenance and longevity (Singh et al., 2020).

Antimicrobial Properties

The antimicrobial properties of pyrazole derivatives have also been a point of focus. Some synthesized compounds based on 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol have demonstrated effective antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Farag et al., 2008).

Fluorescence Studies

The fluorescence properties of derivatives, as in the case of 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been studied, which could be significant in the development of fluorescent markers and sensors (Ibrahim et al., 2016).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, similar compounds have been found to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, analysis of their properties, and investigation of their potential applications. For example, new tricationic triarylpyrimidines are expected to show strong DNA binding affinity .

properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-6-13(12-10(7)14)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASVYRJFLZAGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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